![molecular formula C18H32N2O2 B104763 n,n-Dodecamethylenebisacrylamide CAS No. 17447-10-8](/img/structure/B104763.png)
n,n-Dodecamethylenebisacrylamide
Overview
Description
N,n-Dodecamethylenebisacrylamide is a chemical compound with the molecular formula C18H32N2O2 and a molecular weight of 308.46 .
Synthesis Analysis
The synthesis of n,n-Dodecamethylenebisacrylamide has been reported in the literature . The reaction conditions involve the use of potassium carbonate in benzene . A novel catalyst system for the synthesis of N,N’-Methylenebisacrylamide from acrylamide has also been reported .Molecular Structure Analysis
The molecular structure of n,n-Dodecamethylenebisacrylamide consists of 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
1. Analytical Chemistry Applications
The synthesis of poly(N-isopropylacrylamide-co-N,N'-methylene bisacrylamide) monolithic columns, embedded with γ-alumina nanoparticles, has been studied for the extraction of synthetic food dyes in soft drink samples. This demonstrates its application in analytical chemistry for substance extraction and purification (Li, Zhou, Tong, & Jia, 2013).
2. Bioengineering and Cell Research
Poly(N-isopropyl acrylamide), which includes N,N'-methylene bisacrylamide, has been utilized in bioengineering, especially for the nondestructive release of biological cells and proteins. This includes applications in the study of extracellular matrix, cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).
3. Polymer Science and Drug Delivery
In polymer science, controlled room-temperature RAFT polymerization of N-isopropylacrylamide, which often involves N,N'-methylene bisacrylamide, has been researched, particularly for drug delivery applications. This research contributes to the development of thermoresponsive polymers suitable for various medical and pharmaceutical applications (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
4. Agricultural and Environmental Applications
In agriculture, methods have been developed to quantify substrate-borne polyacrylamide, which includes N,N'-methylene bisacrylamide. This is significant for enhancing the application of polyacrylamides in soil conditioning and for facilitating related research (Lu & Wu, 2002).
5. Material Science and Hydrogel Research
The paper also discusses the preparation of hydrophobic association polyacrylamide in a new micellar copolymerization system. This research advances the understanding of hydrophobically associative properties of polymers, which is vital in material science and hydrogel research (Gao, Guo, Wang, & Zhang, 2008).
Safety And Hazards
properties
IUPAC Name |
N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQMBOKYHCJVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dodecamethylenebisacrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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